molecular formula C11H15N3O B13974456 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine

3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine

Cat. No.: B13974456
M. Wt: 205.26 g/mol
InChI Key: VYZCHDWGBGLNRY-UHFFFAOYSA-N
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Description

3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields the desired imidazopyrazine derivative . The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine stands out due to its unique imidazopyrazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

8-methoxy-6-methyl-3-propan-2-ylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C11H15N3O/c1-7(2)10-12-5-9-11(15-4)13-8(3)6-14(9)10/h5-7H,1-4H3

InChI Key

VYZCHDWGBGLNRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(C)C)C(=N1)OC

Origin of Product

United States

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